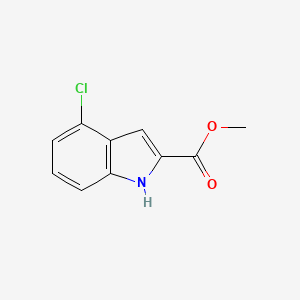

methyl 4-chloro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWSTLMSXZPPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230291-43-7 | |

| Record name | methyl 4-chloro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 Chloro 1h Indole 2 Carboxylate and Its Derivatives

Classic Indole (B1671886) Synthesis Approaches

Fischer Indole Synthesis Protocols for Indole-2-Carboxylate (B1230498) Analogues

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole nucleus. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. wikipedia.orgrsc.org

A notable application of the Fischer indole synthesis in the preparation of a complex indole-2-carboxylate derivative is demonstrated in the total synthesis of seco-duocarmycin SA. rsc.org In this synthesis, the hydrazone precursor undergoes cyclization upon heating with polyphosphoric acid in xylene to yield methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate in a 64% yield. rsc.org This example highlights the utility of the Fischer indole synthesis in constructing highly functionalized indole-2-carboxylates that serve as key intermediates in the synthesis of natural products. rsc.org

Table 1: Example of Fischer Indole Synthesis for an Indole-2-Carboxylate Analogue

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Note: The specific structure of hydrazone 253 is detailed in the cited reference.

Hemetsberger–Knittel Synthesis for Indole-2-Carboxylates

The Hemetsberger–Knittel synthesis is a valuable method specifically for the preparation of indole-2-carboxylic esters. wikipedia.orgsynarchive.com This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylate. wikipedia.orgresearchgate.net The starting azido (B1232118) esters are typically prepared through the condensation of an aryl aldehyde with an α-azidoacetate. researchgate.net

The reaction is known for its reliability and generally provides good yields, often exceeding 70%. wikipedia.org The process is considered a powerful tool for accessing a variety of substituted indole-2-carboxylates, which can be further elaborated into more complex molecules. researchgate.netnih.gov The mechanism is believed to proceed through a nitrene intermediate, although azirine intermediates have also been isolated. wikipedia.org

Modern Catalytic Methods

Ligand-Free Copper-Catalyzed Cyclization and Coupling Reactions

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions for heterocycle synthesis. Among these, ligand-free copper-catalyzed methods have emerged as a powerful and cost-effective approach for the synthesis of indole-2-carboxylic acid derivatives. semanticscholar.org These methods often proceed under mild conditions and exhibit broad functional group tolerance. thieme-connect.com

A straightforward, one-pot synthesis of indole-2-carboxylic esters has been developed utilizing a ligand-free copper-catalyzed cascade process. thieme-connect.comrsc.orgnih.gov This reaction involves the condensation, coupling, and deformylation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. rsc.orgnih.gov The reaction is catalyzed by copper(I) iodide (CuI) in the presence of a base such as cesium carbonate (Cs₂CO₃). thieme-connect.com Notably, the reaction conditions can be tuned based on the nature of the halogen substituent on the aryl precursor, with 2-iodoaryl substrates reacting at room temperature, while 2-bromo and 2-chloro analogues require elevated temperatures. thieme-connect.com

Table 2: Ligand-Free Copper-Catalyzed Synthesis of Indole-2-Carboxylate Derivatives

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Iodoaryl | CuI | Cs₂CO₃ | DMSO | Room Temp | 4-16 | up to 94 | thieme-connect.com |

| 2-Bromoaryl | CuI | Cs₂CO₃ | DMSO | 50 | 4-16 | up to 94 | thieme-connect.com |

This methodology provides an efficient and versatile route to a wide range of substituted indole-2-carboxylates from readily available starting materials. semanticscholar.orgthieme-connect.com

Palladium-Catalyzed Intramolecular Oxidative Coupling Strategies

Palladium catalysis has become an indispensable tool in organic synthesis, with numerous applications in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indole synthesis, palladium-catalyzed intramolecular oxidative coupling reactions represent a modern and efficient strategy. elsevierpure.com These reactions often involve the formation of a C-C or C-N bond through the activation of C-H bonds, leading to the cyclization of a suitably functionalized precursor.

While a direct application of this method for the synthesis of methyl 4-chloro-1H-indole-2-carboxylate is not explicitly detailed in the provided search results, the general principles can be applied. For instance, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines or similar intermediates can lead to the formation of the indole ring. These strategies offer the potential for high efficiency and functional group compatibility. rsc.orgnih.gov The choice of oxidant and reaction conditions is crucial for the success of these transformations. nih.gov

Copper-Catalyzed Cyclization Routes

Copper catalysis offers a versatile and often more economical alternative to palladium for various cyclization reactions. nih.gov Copper-catalyzed methods have been successfully employed for the synthesis of a variety of heterocyclic compounds, including indoles and their derivatives. organic-chemistry.orgnih.gov

One significant application of copper catalysis in this area is the decarboxylative N-arylation of indole-2-carboxylic acids. organic-chemistry.org This reaction allows for the introduction of an aryl group at the N1 position of the indole ring, providing access to a diverse range of N-aryl indole derivatives. The reaction typically employs a copper catalyst, such as copper(I) oxide (Cu₂O), in the presence of a base and a suitable solvent. organic-chemistry.org This method demonstrates the utility of copper catalysis in the derivatization of the indole-2-carboxylate core.

Furthermore, copper-catalyzed oxidative cyclization of carboxylic acids has been reported, which could potentially be adapted for the synthesis of indole derivatives. nih.gov These methods highlight the broad applicability of copper catalysis in the construction and functionalization of the indole scaffold.

Multi-Step Synthetic Sequences and Intermediate Formation

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a common strategy to control the regioselectivity of reactions on the indole nucleus. The Boc group can be introduced onto the indole nitrogen, and its steric and electronic properties can direct subsequent functionalization. For instance, Boc-protected indoles can undergo regioselective C-H borylation at positions β to the nitrogen atom. nih.gov This strategy allows for the introduction of various substituents at specific positions, which would be challenging to achieve with an unprotected indole.

Directed ortho-metalation (DoM) is another powerful technique for regioselective functionalization. A directing metalation group (DMG) on the aromatic ring, such as an amide or a methoxy (B1213986) group, can direct a strong base like n-butyllithium to deprotonate the adjacent ortho position, creating a reactive aryllithium species. wikipedia.org This intermediate can then be quenched with an electrophile to introduce a substituent at a specific location. While direct halogenation of an indole can lead to a mixture of products, the use of a directing group in combination with a halogenating agent can achieve high regioselectivity.

| Strategy | Reagents and Conditions | Outcome | Reference |

| Boc-Protected Borylation | N-Boc-indole, Ir catalyst, BPin | Regioselective borylation at C-H positions β to nitrogen | nih.gov |

| Directed ortho-Metalation | Arene with DMG, n-BuLi, Electrophile | Regioselective substitution at the ortho position | wikipedia.org |

A cornerstone of indole synthesis is the cyclization of ortho-substituted aniline (B41778) precursors. Various named reactions, such as the Fischer, Bischler, and Larock indole syntheses, fall under this category. Palladium-catalyzed cyclization reactions are particularly versatile. For example, the condensation of 2-bromostyrene (B128962) and 2-chloroaniline (B154045) derivatives can yield stable diphenylamine (B1679370) intermediates, which can then be cyclized under palladium catalysis to form indoles. organic-chemistry.orgresearchgate.netopenmedicinalchemistryjournal.com The choice of palladium catalyst and ligands can be optimized to achieve high yields. mdpi.comnih.govorganic-chemistry.org

A common precursor for the synthesis of 4-chloroindoles is a 2-chloro-6-nitroaniline (B1581787) derivative. The nitro group can be reduced to an amine, which then participates in the cyclization to form the indole ring. For instance, the palladium-catalyzed cyclization of 2-alkynylanilines is a significant approach for constructing 2-substituted indoles. nih.gov

| Cyclization Method | Precursor | Key Reagents | Product | Reference |

| Palladium-Catalyzed Cyclization | 2-chloro-N-(2-vinyl)aniline | Pd catalyst, Ligand, Base | Indole derivative | organic-chemistry.orgresearchgate.netopenmedicinalchemistryjournal.com |

| Palladium-Catalyzed Cyclization | 2-alkynylaniline | Pd(OAc)₂, Ligand | 2-substituted indole | nih.gov |

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid. organic-chemistry.orgresearchgate.netacs.org This is a reversible reaction, and driving the equilibrium towards the product is typically achieved by using a large excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.org

Alternatively, other esterification methods can be employed, particularly for substrates that are sensitive to strong acids. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or the conversion of the carboxylic acid to an acid chloride followed by reaction with the alcohol. nih.gov Transesterification, the conversion of one ester to another, can also be utilized. For example, an ethyl ester can be converted to a methyl ester by treatment with sodium methoxide (B1231860) in methanol (B129727).

| Esterification Method | Reagents | Key Features | Reference |

| Fischer Esterification | Carboxylic acid, Methanol, H₂SO₄ | Reversible, requires excess alcohol or water removal | organic-chemistry.orgresearchgate.netacs.org |

| DCC/DMAP Coupling | Carboxylic acid, Methanol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates | nih.gov |

| Acid Chloride Formation | Carboxylic acid, SOCl₂, Methanol | Two-step process, generally high yielding | nih.gov |

The introduction of substituents at the C3 position of the indole ring can be achieved through various methods, including the reductive amination of a 3-formylindole derivative. This reaction involves the condensation of the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.orgmasterorganicchemistry.com The choice of reducing agent is critical, as it needs to be mild enough to not reduce the starting aldehyde but reactive enough to reduce the intermediate imine.

For example, the reductive amination of indole-3-carboxaldehyde (B46971) with various amines can be carried out using sodium borohydride in the presence of a cation exchange resin, which acts as a reusable catalyst. scielo.org.mx This method offers high yields and operational simplicity. The reaction conditions can be optimized by varying the solvent, temperature, and the nature of the amine and reducing agent. aku.edu.trrsc.org

| Reducing System | Substrate | Amine | Conditions | Yield | Reference |

| NaBH₄/DOWEX(R)50WX8 | Aldehyde | Aniline | THF, Room Temperature | 85-93% | scielo.org.mx |

| NaBH₃CN | Aldehyde/Ketone | Primary/Secondary Amine | Methanol | Good | masterorganicchemistry.com |

| NaBH(OAc)₃ | Aldehyde/Ketone | Primary/Secondary Amine | Dichloromethane (B109758) | Good | masterorganicchemistry.com |

Modification of the indole nitrogen with an acyloxy or alkoxy group can significantly alter the chemical and biological properties of the molecule. The synthesis of 1-hydroxyindole (B3061041) precursors is a key step in accessing these derivatives. 1-hydroxyindoles can be prepared through the reduction and cyclization of ortho-nitrophenyl compounds. For instance, the treatment of a methyl 3-(2-nitrophenyl)-2-oxopropanoate derivative with a reducing agent like tin(II) chloride can lead to the formation of a 1-hydroxyindole-2-carboxylate. rsc.org

The resulting 1-hydroxyindole can then be acylated with an acyl chloride or anhydride (B1165640) in the presence of a base to yield the corresponding 1-acyloxyindole. Similarly, alkylation of the 1-hydroxyindole with an alkyl halide in the presence of a base affords the 1-alkoxyindole derivative.

| Derivative | Precursor | Reagents | Key Reaction |

| 1-Acyloxyindole | 1-Hydroxyindole | Acyl chloride/anhydride, Base | Acylation |

| 1-Alkoxyindole | 1-Hydroxyindole | Alkyl halide, Base | Alkylation |

Optimization of Synthetic Pathways and Scale-Up Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. Optimization of the synthetic pathway is crucial to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of substituted indoles, this often involves a detailed investigation of reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time.

Palladium-catalyzed reactions, which are frequently used in indole synthesis, require careful optimization to minimize the amount of the expensive metal catalyst while maintaining high yields and selectivity. mdpi.comlookchem.com Ligand selection is also critical in these transformations, as it can significantly influence the outcome of the reaction. organic-chemistry.orgresearchgate.netopenmedicinalchemistryjournal.com

For large-scale synthesis, purification methods are a major consideration. Chromatography, which is often used in the laboratory, may not be practical or economical for large quantities of material. Crystallization, distillation, and extraction are preferred methods for purification on an industrial scale. The development of a robust crystallization procedure is often a key step in the scale-up of a synthetic route. google.com

Furthermore, the use of green chemistry principles is becoming increasingly important in industrial synthesis. This includes the use of less hazardous solvents, minimizing waste, and developing catalytic processes. rsc.org The development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve the efficiency and environmental impact of a synthesis. nih.gov

Conditions for Regioisomeric Control and Side Product Suppression

Achieving regiochemical control is paramount in the synthesis of substituted indoles to prevent the formation of isomeric impurities that are often difficult to separate. The synthesis of the 4-chloro isomer, specifically, requires careful selection of starting materials and reaction conditions to direct the cyclization process.

The strategic placement of substituents on the initial phenyl ring is the most critical factor for ensuring the desired 4-chloro substitution pattern. For instance, synthetic routes that begin with a pre-functionalized benzene (B151609) ring, such as 2-chloro-6-nitrotoluene, inherently define the position of the chloro substituent, which becomes the 4-position of the resulting indole. nih.govguidechem.com This approach circumvents the formation of other positional isomers (e.g., 5-chloro, 6-chloro, or 7-chloro indoles).

Classical methods, if not initiated with correctly substituted precursors, can lead to a mixture of products. For example, the Fischer indole synthesis, a cornerstone of indole chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone. If the starting phenylhydrazine has substituents that allow for cyclization at multiple positions, a mixture of regioisomers will be produced, complicating purification and reducing the yield of the target compound.

Key strategies for controlling regioselectivity include:

Use of Ortho-Substituted Anilines: Starting with an aniline derivative where one of the ortho positions is blocked or contains the precursor to the second ring of the indole ensures that cyclization occurs in a predictable manner.

Directed Ortho-Metalation: This technique allows for the introduction of functional groups at a specific position ortho to a directing group on the benzene ring, providing a powerful tool for creating precisely substituted precursors.

Catalyst and Ligand Selection: In modern metal-catalyzed cyclization reactions, the choice of catalyst and ligands can influence the regiochemical outcome of the ring-forming step.

The table below illustrates how the choice of precursor directly influences the final product's isomeric identity.

| Starting Material Precursor | Resulting Indole Isomer | Rationale for Regiocontrol |

| 3-Chloroaniline | Mixture of 4-chloroindole (B13527) and 6-chloroindole | Cyclization can occur on either side of the amino group. |

| 2-Chloro-6-nitrotoluene | 4-Chloroindole derivatives | The positions of the chloro and nitro groups pre-determine the substitution pattern of the final indole ring. nih.gov |

| 3-Chlorophenylhydrazine | Mixture of 4-chloroindole and 6-chloroindole | The Fischer indole synthesis from this precursor is not regioselective. |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting cleaner reactions in the synthesis of indole derivatives. nih.gov For indole-2-carboxylic acid esters, microwave irradiation provides significant advantages over conventional heating methods. researchgate.netscienceopen.com

A notable application involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netscielo.br When conducted in an ionic liquid such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH) under controlled microwave irradiation, the reaction proceeds rapidly and in high yields. researchgate.netresearchgate.net This method offers several benefits, including short reaction times, mild conditions (e.g., 50 °C), and simplified workup procedures. scienceopen.comscielo.br The use of microwave energy in conjunction with ionic liquids facilitates efficient heat transfer, leading to a rapid generation of the desired indole-2-carboxylate products. researchgate.net

The following table compares the outcomes of conventional versus microwave-assisted synthesis for indole-2-carboxylates.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

| Reaction Time | Several hours to days | 10-15 minutes | scielo.br |

| Reaction Temperature | High (often requiring high-boiling solvents like xylene or toluene) | Mild (e.g., 50 °C) | researchgate.net |

| Product Yield | Moderate | Excellent (up to 97%) | researchgate.net |

| Solvents | High-boiling organic solvents | Ionic liquids | researchgate.net |

This enhancement is particularly valuable as traditional methods, such as the Hemetsberger-Knittel synthesis, often require harsh conditions, including high-boiling solvents, and typically result in lower yields. scielo.br

One-Pot Reaction Strategies for Synthetic Efficiency

One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates, offer substantial improvements in efficiency, reduce waste, and save time. Several one-pot strategies have been developed for the synthesis of complex indole derivatives.

The benefits of a one-pot approach are summarized in the table below.

| Synthesis Strategy | Key Steps | Advantages | Disadvantages | Reference |

| Multi-Step Synthesis | 1. Reductive cyclization to form 1-hydroxyindole. 2. Isolation and purification of intermediate. 3. N-alkylation/acylation of the intermediate. | Each step can be optimized individually. Purity of intermediates can be confirmed. | Time-consuming, potential for material loss at each step, increased solvent usage. | mdpi.com |

| One-Pot Synthesis | 1. Reductive cyclization to form 1-hydroxyindole. 2. In-situ N-alkylation/acylation without isolation. | Higher overall yield, reduced reaction time, less solvent waste, improved operational simplicity. | Optimization can be more complex as conditions must be compatible with all reaction steps. | nih.govmdpi.com |

These strategies streamline the synthesis of highly functionalized indoles, making them more accessible for further chemical exploration and application.

Challenges in Synthesis and Purity

Despite advancements, the synthesis of this compound and its derivatives is not without its challenges. These difficulties can arise at various stages, from the initial construction of the indole ring to subsequent functionalization steps.

A primary challenge is achieving high yields and purity with conventional methods. For instance, the Hemetsberger-Knittel synthesis, a classical route to indole-2-carboxylates, is often hampered by low yields and the need for high-boiling solvents that are difficult to remove completely. scielo.br Similarly, copper-catalyzed cascade reactions for synthesizing these derivatives can suffer from long reaction times and only moderate yields. scielo.br

Another significant hurdle is the control of regioselectivity, as discussed previously. The unintended formation of positional isomers during cyclization necessitates challenging purification steps, often involving column chromatography, which can be inefficient and costly on a larger scale.

Furthermore, subsequent modifications of the indole core can be problematic. For example, amide coupling reactions to convert the carboxylic acid or ester at the 2-position into an amide can be low-yielding. The synthesis of certain N-rimantadine indole-2-carboxamides using standard DCC/DMAP coupling reagents was reported to give poor yields (around 31%), necessitating the use of alternative coupling agents like EDC·HCl and HOBt to achieve better results. nih.gov

The table below outlines some common challenges and potential solutions.

| Challenge | Description | Potential Solution(s) | Reference(s) |

| Low Yields in Ring Formation | Conventional methods like Hemetsberger-Knittel synthesis often produce low yields. | Employing microwave-assisted synthesis or optimized metal-catalyzed reactions. | scielo.br |

| Regioisomeric Impurities | Formation of unwanted positional isomers (e.g., 6-chloro instead of 4-chloro) during cyclization. | Use of pre-functionalized starting materials where the substituent pattern is already defined. | nih.gov |

| Harsh Reaction Conditions | Use of high-boiling, difficult-to-remove solvents and high temperatures. | Development of milder reaction protocols, such as microwave-assisted synthesis in ionic liquids. | researchgate.netscielo.br |

| Poor Yields in Derivatization | Low efficiency in subsequent functionalization steps, such as amide bond formation. | Screening and optimization of coupling reagents (e.g., using EDC/HOBt instead of DCC/DMAP). | nih.gov |

Overcoming these challenges is crucial for the efficient and scalable production of this compound and its analogues for research and development.

Reactivity and Chemical Transformations of Methyl 4 Chloro 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is inherently rich in electrons, making it susceptible to attack by electrophiles. The C3-position is the most nucleophilic and typically the primary site for electrophilic aromatic substitution, a preference that is maintained in methyl 4-chloro-1H-indole-2-carboxylate.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. khanacademy.orgsigmaaldrich.comorganic-chemistry.org For indoles, this reaction preferentially occurs at the C3-position due to its high electron density. The reaction involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The electrophile is a resonance-stabilized acylium ion, which is attacked by the indole ring. sigmaaldrich.com

While specific examples detailing the Friedel-Crafts acylation of this compound are not extensively documented in readily available literature, the general mechanism is expected to proceed as with other indole-2-carboxylates. The reaction would involve the activation of an acyl chloride (e.g., acetyl chloride) with a Lewis acid to form an acylium ion, which is then attacked by the C3-position of the indole. Subsequent loss of a proton restores the aromaticity of the indole ring, yielding the 3-acylated product.

A closely related and illustrative transformation is the Vilsmeier-Haack reaction, which achieves formylation (a specific type of acylation) of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.com The electrophilic chloroiminium ion generated in situ is attacked by the indole C3-position. The resulting iminium ion is then hydrolyzed during workup to afford the 3-formylindole derivative. wikipedia.org This reaction underscores the high nucleophilicity of the C3-position in indoles, which is the expected site of attack for Friedel-Crafts acylation as well.

Table 1: Representative Electrophilic Acylation-type Reaction on Indole Core

| Reaction Type | Substrate | Reagents | Product |

| Vilsmeier-Haack Formylation | Indole Derivative | 1. POCl₃, DMF2. H₂O | 3-Formylindole Derivative |

Halogenation of the indole nucleus can occur at either the pyrrole (B145914) or the benzene (B151609) ring, depending on the reaction conditions and the substituents present. For this compound, the existing chloro group at C4 will direct further electrophilic substitution on the benzene ring.

The presence of both activating (the pyrrole nitrogen) and deactivating (the chloro and carboxylate groups) substituents complicates the prediction of regioselectivity. However, electrophilic attack on the benzene portion of the indole ring is a known transformation. For instance, bromination of substituted indoles can be directed to specific positions on the benzenoid ring. The synthesis of compounds such as methyl 6-bromo-4-chloro-1H-indole-2-carboxylate demonstrates that halogenation at the C6-position is achievable, suggesting that this position remains sufficiently activated for electrophilic attack.

Table 2: Example of Regioselective Halogenation on a Related Indole Structure

| Starting Material | Reagent(s) | Product | Position of Halogenation |

| 4-Chloro-1H-indole-2-carboxylate precursor | Brominating Agent (e.g., Br₂) | Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate | C6-Position |

Modifications at the N1-Position of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for both alkylation and acylation reactions.

The N-H bond of the indole can be deprotonated by a base to form an indolyl anion, which is a potent nucleophile. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-substituted indoles.

N-Alkylation: This transformation is typically achieved by treating the indole with a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or DMF, followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

N-Acylation: Similarly, acylation at the N1-position can be accomplished. For instance, the reaction of a substituted this compound with benzoyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can yield the corresponding N-benzoyl derivative, such as methyl 1-benzoyl-4-chloro-indole-2-carboxylate. nih.gov Thioesters have also been reported as effective acylating agents for the N-acylation of indoles in the presence of a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org

Table 3: Conditions for N-Alkylation and N-Acylation of Indoles

| Transformation | Substrate | Reagents | Product |

| N-Alkylation | This compound | 1. Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I) | Methyl 4-chloro-1-methyl-1H-indole-2-carboxylate |

| N-Acylation | This compound | 1. Base (e.g., DBU)2. Acyl Chloride (e.g., Benzoyl Chloride) | Methyl 1-benzoyl-4-chloro-1H-indole-2-carboxylate |

The methyl ester at the C2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified if desired.

Hydrolysis (Saponification): The hydrolysis of the methyl ester to 4-chloro-1H-indole-2-carboxylic acid is typically carried out under basic conditions. chemguide.co.uk This reaction, known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Acidic workup then protonates the carboxylate to yield the final carboxylic acid. chemguide.co.uk

Esterification: The reverse reaction, the conversion of 4-chloro-1H-indole-2-carboxylic acid back to its methyl ester, is commonly achieved through Fischer esterification. masterorganicchemistry.comathabascau.canumberanalytics.com This method involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.eduucalgary.ca The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Table 4: Interconversion of Carboxylate Moiety

| Process | Starting Material | Reagents | Product |

| Hydrolysis | This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 4-Chloro-1H-indole-2-carboxylic acid |

| Esterification | 4-Chloro-1H-indole-2-carboxylic acid | CH₃OH, H⁺ (cat.), Heat | This compound |

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group at the C2-position is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (4-chloro-1H-indol-2-yl)methanol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF, is typically required for this transformation. nih.gov The reaction involves the nucleophilic attack of hydride ions on the ester carbonyl.

Conversion to Amide: The ester can be converted into an amide, 4-chloro-1H-indole-2-carboxamide. While this can sometimes be achieved by direct reaction with ammonia (B1221849) or a primary/secondary amine at high temperatures, a more common and efficient method involves a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.2. The resulting 4-chloro-1H-indole-2-carboxylic acid is then coupled with an amine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt), to form the amide bond. nih.govnih.gov

Table 5: Functional Group Interconversions of the C2-Carboxylate

| Transformation | Starting Material | Reagents | Product |

| Reduction | This compound | LiAlH₄, THF | (4-Chloro-1H-indol-2-yl)methanol |

| Amidation (via acid) | 4-Chloro-1H-indole-2-carboxylic acid | Amine (R-NH₂), EDC, HOBt | 4-Chloro-N-alkyl-1H-indole-2-carboxamide |

Hydrolysis to Carboxylic Acids

The ester group of this compound can be readily hydrolyzed under basic conditions to yield the corresponding 4-chloro-1H-indole-2-carboxylic acid. This saponification is a fundamental transformation, providing the carboxylic acid necessary for a variety of subsequent reactions, most notably amidation and peptide couplings.

The reaction is typically carried out by treating the methyl ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like methanol or ethanol (B145695) to ensure solubility of the starting material. mdpi.comnih.gov The reaction mixture is often heated to drive the reaction to completion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation of the free carboxylic acid. The general conditions for this transformation are summarized in Table 1.

| Starting Material | Reagents | Solvent | Conditions | Product | Ref. |

| This compound | NaOH or KOH | Methanol/Water or Ethanol/Water | Reflux | 4-chloro-1H-indole-2-carboxylic acid | nih.gov |

| Ethyl Indole-2-carboxylate (B1230498) Derivatives | aq. KOH | Acetone | Not specified | Indole-2-carboxylic Acid Derivatives | mdpi.com |

| This table is generated based on analogous reactions and general organic chemistry principles. |

Amidation and Peptide Coupling Reactions

4-Chloro-1H-indole-2-carboxylic acid, obtained from the hydrolysis of its methyl ester, is a key precursor for the synthesis of a wide array of amides, including those incorporated into larger peptide structures. nih.gov The formation of the amide bond requires the activation of the carboxylic acid, which is achieved using a variety of peptide coupling reagents. peptide.comuniurb.ituni-kiel.debachem.com

These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by a primary or secondary amine. The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used. uni-kiel.de Commonly employed coupling agents for such transformations include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), as well as phosphonium (B103445) and aminium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.comnih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with the addition of a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Typical Additive |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | None |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | None |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | None |

| This table lists common reagents used for the amidation of carboxylic acids, including indole-2-carboxylic acids. nih.govpeptide.comnih.gov |

Reduction of Ketone and Carboxylic Acid Derivatives

The indole core of this compound is susceptible to reduction, leading to the corresponding indoline (B122111) structure. A notable method for this transformation involves the use of magnesium in methanol. This system has been shown to be effective for the reduction of the fused double bond in the pyrrole ring of various indole carboxylates and carboxamides, affording the indoline derivatives in high yields under mild conditions.

When ethyl indole-2-carboxylates are subjected to these conditions, reduction of the indole nucleus is accompanied by transesterification to the corresponding methyl ester due to the in situ generation of magnesium methoxide (B1231860). nih.gov It is therefore expected that the methyl ester of 4-chloro-1H-indole-2-carboxylate would be reduced to methyl 4-chloroindoline-2-carboxylate. The amide derivatives, however, are stable to these conditions and only the indole ring is reduced. nih.gov This chemoselectivity allows for the selective reduction of the indole core while preserving other functional groups.

For the reduction of the carboxylic acid moiety itself (after hydrolysis of the ester), more potent reducing agents are typically required. A common method for the selective reduction of a carboxylic acid to a primary alcohol in the presence of other reducible functional groups, such as amides, involves the formation of a mixed anhydride intermediate followed by reduction with a mild hydride source like sodium borohydride (B1222165). researchgate.net

Novel Cascade and Cyclization Reactions

The scaffold of this compound is a valuable starting point for the construction of more complex, fused heterocyclic systems through various cascade and cyclization reactions. These reactions often build upon the inherent reactivity of the indole nucleus and its substituents.

Oxidative Lactonization Processes

Oxidative lactonization is a process that typically involves the oxidation of a benzylic C-H bond and subsequent intramolecular trapping by a pendant carboxylic acid to form a lactone. This reaction has been well-documented for indole-3-butyric acids, where the side chain at the C-3 position is suitably positioned for cyclization. nih.govnih.gov The reaction is often facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov

However, for this compound and its hydrolyzed carboxylic acid derivative, this type of oxidative lactonization is not a commonly reported transformation. The substitution pattern, with the carboxylic acid functionality at the C-2 position, does not lend itself as readily to the typical mechanisms of oxidative lactonization that rely on the reactivity of the C-3 position or a side chain at this position. While it is conceivable to design derivatives with appropriate side chains that could undergo such cyclizations, direct oxidative lactonization involving the existing scaffold is not a prominent reaction pathway in the literature. An enantioselective synthesis of indole-fused ε-lactones has been achieved through a cooperative catalysis strategy starting from indole-2-carboxaldehydes, which are derivatives of the parent carboxylic acid. rsc.org

Transformations Leading to Fused Heterocyclic Systems

The indole-2-carboxylate framework is a valuable precursor for the synthesis of tricyclic and other fused heterocyclic systems. These transformations can occur through intramolecular cyclization of suitably functionalized derivatives. For instance, aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or propargylic groups can trigger intramolecular cyclizations to yield pyrrolo[3,2,1-ij]quinoline derivatives. nih.gov

Furthermore, functionalization of the C-3 position of the indole ring can pave the way for cyclization reactions that form a new ring fused to the 3- and 4-positions of the indole core. nih.gov For example, the Vilsmeier-Haack formylation of substituted ethyl indole-2-carboxylates provides 3-formyl derivatives. vwr.com These derivatives can then react with hydrazines to form pyridazino[4,5-b]indoles, which are fused heterocyclic systems. vwr.com The synthesis of tricyclic 6-chloro-2-indole carboxylic acid derivatives has also been reported, starting from 2-bromo-3-chloroaniline (B79519) and proceeding through a Fischer indole synthesis to construct the fused indole system. researchgate.net

Stability and Decomposition Pathways of Derivatives

The stability of this compound and its derivatives is an important consideration in their synthesis, storage, and application. The parent ester is a relatively stable crystalline solid. acs.org However, its derivatives can exhibit varying degrees of stability depending on their functionalization.

One of the primary decomposition pathways for the corresponding 4-chloro-1H-indole-2-carboxylic acid is decarboxylation upon heating. Indole-2-carboxylic acids are known to lose carbon dioxide when heated above their melting point to yield the corresponding indole. This thermal instability of the free acid contrasts with the greater stability of the methyl ester.

Derivatives where the indole nitrogen is acylated, such as 1-acyloxyindoles, can be particularly labile. For instance, 1-acetoxyindole (B3353459) derivatives have been noted to be unstable and can decompose under weakly acidic or basic conditions, cleaving the N-O bond to form a 1-hydroxyindole (B3061041) and the corresponding carboxylic acid. This lability can be influenced by the steric bulk of the acyl group, with bulkier groups sometimes conferring greater stability. The thermal stability of reagents used in the synthesis of derivatives, such as peptide coupling reagents, is also a critical factor in process safety, as many of these reagents can be high-energy compounds with the potential for exothermic decomposition.

Structure Activity Relationship Sar Studies of Methyl 4 Chloro 1h Indole 2 Carboxylate Derivatives

Influence of Substituents on the Indole (B1671886) Ring System

Modifications to the core indole ring, including at the C3, C4, C5, and other positions, have profound effects on the pharmacological profile of these compounds.

The C3 position of the indole nucleus is a key site for modification, and the nature of the substituent at this position significantly impacts biological activity. Studies on various indole-2-carboxylate (B1230498) derivatives have demonstrated that alkylation at the C3 position is a critical determinant of potency, particularly for cannabinoid receptor 1 (CB1) allosteric modulators. acs.orgnih.gov

Research has shown that the length of the C3-alkyl chain is a crucial factor. For instance, in a series of CB1 allosteric modulators, an n-propyl group at the C3 position was found to be optimal for modulating the binding of orthosteric ligands. acs.org Conversely, an n-hexyl group at the same position was preferred for enhancing the binding affinity of the modulator to the CB1 receptor itself. acs.org Further studies corroborated that short alkyl groups at the C3 position generally enhance the modulatory potency at the CB1 receptor. nih.gov In the context of antagonists for the strychnine-insensitive glycine (B1666218) binding site, a series of indole-2-carboxylates bearing various chains at the C3 position were synthesized and evaluated, highlighting the importance of this position for achieving high in vivo potency. nih.gov

| Compound Series | C3-Substituent | Observed Effect on Biological Activity | Target |

| Indole-2-carboxamides | Short alkyl groups | Enhanced potency | CB1 Receptor |

| Indole-2-carboxamides | n-Propyl | Preferred for allosteric modulation of ligand binding | CB1 Receptor |

| Indole-2-carboxamides | n-Hexyl | Preferred for enhancing modulator affinity | CB1 Receptor |

| Indole-2-carboxylates | 2-[(Phenylamino)carbonyl]ethenyl | High in vivo potency as an antagonist | Glycine Binding Site |

The electronic properties of substituents at the C5 position play a pivotal role in the activity of indole-2-carboxylate derivatives. For certain targets, the presence of an electron-withdrawing group (EWG) is a strict requirement for high potency.

In the development of CB1 allosteric modulators, SAR studies have consistently shown that an EWG, such as a chloro or fluoro group, at the C5 position is necessary for significant activity. acs.orgnih.gov This suggests that the electronic landscape of the indole core is finely tuned for interaction with the receptor's allosteric site. Similarly, in the design of HIV-1 integrase inhibitors, the C5 position was evaluated by introducing a nitro group, a potent EWG, to explore its effect on inhibitory activity. nih.gov

However, this requirement is not universal across all biological targets. In a study aimed at discovering compounds with anti-Trypanosoma cruzi activity, an opposite trend was observed. Analogues containing EWGs like halogens or a trifluoromethyl group at the C5 position were found to be inactive. acs.org In that specific series, small, aliphatic, electron-donating groups (EDGs) such as methyl, cyclopropyl, or methoxy (B1213986) groups were favored for moderate to good potency. acs.org This highlights the target-dependent nature of SAR at the C5 position.

| Compound Series / Target | C5-Substituent Type | Effect on Biological Activity |

| CB1 Receptor Modulators | Electron-Withdrawing (e.g., -Cl, -F) | Essential for high potency acs.orgnih.gov |

| Anti-Trypanosoma cruzi Agents | Electron-Withdrawing (e.g., -Cl, -Br, -CF3) | Resulted in inactive compounds acs.org |

| Anti-Trypanosoma cruzi Agents | Electron-Donating (e.g., -CH3, -cyclopropyl) | Favored for moderate to good potency acs.org |

| HIV-1 Integrase Inhibitors | Electron-Withdrawing (e.g., -NO2) | Evaluated to explore impact on activity nih.gov |

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For indole-2-carboxylate derivatives, the position of halogen substitution on the indole ring is critical.

As mentioned previously, halogenation at the C5 position with a chloro or fluoro group is beneficial for CB1 receptor modulation. nih.gov The impact of multiple halogenations has also been investigated. For instance, in a series of antiproliferative agents, a 5,7-dichloro derivative demonstrated different potency compared to the 5-chloro derivative, indicating that additional halogenation can alter the activity profile. nih.gov

Substitution at other positions has also proven fruitful. In the development of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at the C6 position of the indole scaffold was found to be a successful strategy. rsc.orgnih.gov This modification was shown to effectively bind with viral DNA through π–π stacking interactions, significantly enhancing the inhibitory effect. rsc.orgnih.gov The initial SAR for antagonists of the glycine binding site also involved 4,6-dichloroindole-2-carboxylic acid derivatives, underscoring the importance of halogenation at the C4 and C6 positions for this class of compounds. nih.gov

| Position(s) of Halogenation | Halogen(s) | Observed Effect on Biological Activity | Target |

| C5 | Chloro, Fluoro | Enhanced potency nih.gov | CB1 Receptor |

| C4, C6 | Chloro | Foundation for potent antagonists nih.gov | Glycine Binding Site |

| C6 | Bromo (as a precursor for aryl groups) | Led to potent inhibitors via π–π stacking rsc.orgnih.gov | HIV-1 Integrase |

| C5, C7 | Chloro | Altered antiproliferative potency compared to C5-chloro alone nih.gov | Cancer Cell Lines |

Contributions of Carboxamide Side Chains and Linkers

The linker connecting the core indole-2-carboxamide to a terminal group is crucial for establishing the correct orientation and distance for optimal binding. For CB1 allosteric modulators, the linker length is highly constrained; an ethylene (B1197577) group between the amide bond and a terminal phenyl ring was found to be essential, as both shortening and elongating this linker abolished the desired allosteric effects. acs.org This strict requirement was also observed in a series of compounds developed for anti-Trypanosoma cruzi activity, where homologating the side chain or shifting a methylene (B1212753) group led to inactive compounds. acs.org Similarly, studies on anti-tuberculosis agents suggest that introducing an extra spacer to the amide linker is unfavorable for activity. rsc.org

Substituents on the amide nitrogen and the terminal group also play a key role. For CB1 modulators, a diethylamino group on the terminal phenyl ring of the side chain was shown to enhance potency. nih.gov In another study, N-methylation of the amide was found to be well-tolerated and could even restore potency in certain analogues. acs.org The presence of the carboxamide moiety itself is often critical, as it can form hydrogen bonds with various enzymes and proteins, leading to inhibitory activity. nih.gov

| Modification | Finding | Compound Series / Target |

| Linker Length | Ethylene linker is optimal; shortening or elongating abolishes activity. | CB1 Receptor Modulators acs.org |

| Changing linker length leads to inactive compounds. | Anti-Trypanosoma cruzi Agents acs.org | |

| Introducing an extra spacer is unfavorable. | Anti-tuberculosis Agents rsc.org | |

| Amide Substituent | N-methylation of the amide can restore potency. | Anti-Trypanosoma cruzi Agents acs.org |

| Diethylamino group on the terminal phenyl ring enhances potency. | CB1 Receptor Modulators nih.gov |

Coupling amino acids to the indole-2-carboxamide scaffold is an attractive strategy for generating novel derivatives with potential therapeutic applications. arkat-usa.orgresearchgate.net This approach combines two biologically relevant scaffolds to explore new chemical space. arkat-usa.org Amino acids offer a variety of side chains, allowing for systematic structural modifications that can influence properties like solubility, cell permeability, and target interaction. arkat-usa.orgmdpi.com

The synthesis of new indole carboxamides through coupling reactions with various amino acids has been shown to be well-tolerated, resulting in good yields of the desired conjugates. arkat-usa.orgresearchgate.net These amino acid-based derivatives have been screened for biological activities, with some compounds showing promising antifungal and antimicrobial properties. arkat-usa.orgresearchgate.net For example, a series of dipeptide indole carboxamides containing an indole-2-carbonyl unit displayed potent inhibitory activity against the SARS-Coronavirus 3CL protease. arkat-usa.org These findings suggest that the incorporation of amino acid units can lead to peptidomimetic substrates with significant and specific biological activities. arkat-usa.org

Conformational Flexibility and Steric Effects

The three-dimensional arrangement of a molecule, encompassing its conformational flexibility and steric properties, is paramount in determining its interaction with a biological target. For derivatives of methyl 4-chloro-1H-indole-2-carboxylate, these factors significantly modulate their pharmacological profiles.

Conformational Flexibility:

The indole scaffold itself is a relatively rigid bicyclic system. However, the substituents at various positions, particularly at the C2-carboxylate and any appended groups at other positions like C3, introduce degrees of rotational freedom. This conformational flexibility allows the molecule to adopt various spatial arrangements, or conformers. The ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is often a prerequisite for potent activity.

Studies on related N-carbomethoxylated indole derivatives have shown the existence of equilibrating rotamers due to hindered rotation around the N-C carbamate (B1207046) bond. scielo.org.mx This leads to distinct E and Z isomers, with one conformer often being more stable. For instance, the conformer with the carbonyl group of the carbamate oriented towards the benzene ring is frequently more stable. scielo.org.mx Similar rotational barriers can be expected for substituents on the indole nitrogen and side chains of this compound derivatives, influencing their preferred conformation in solution and at the receptor site. Molecular dynamics simulations of indole-2-carboxylic acid derivatives have been employed to predict their binding modes within enzyme active sites, highlighting the importance of specific conformations for effective interaction. nih.gov

Steric Effects:

Steric hindrance, which refers to the spatial arrangement of atoms or groups that impedes chemical reactions or intermolecular interactions, is a crucial determinant of the biological activity of this compound derivatives. The size and shape of substituents can either enhance or diminish the compound's affinity for its target.

Research on N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, which are structurally related, has demonstrated that the presence of large, bulky rings can introduce steric hindrance. This can interfere with crucial interactions with amino acid residues in the target protein, such as histidine, thereby reducing inhibitory activity. nih.gov

Conversely, the introduction of specific bulky groups at certain positions can be advantageous. For instance, in a series of indole-2-carboxamide derivatives, the nature of the substituent on a phenethyl tail was found to be critical for activity. nih.gov The introduction of a long branch at the C3 position of the indole core has been shown to improve interactions with hydrophobic cavities in the active site of enzymes like HIV-1 integrase. nih.gov This suggests that while excessive bulk can be detrimental, appropriately sized and positioned steric groups can optimize van der Waals interactions and lead to enhanced potency.

The interplay between conformational flexibility and steric effects is intricate. A bulky substituent might restrict the conformational freedom of a molecule, locking it into a bioactive conformation. However, if that conformation is not ideal for binding, or if the substituent itself is too large to be accommodated in the binding pocket, a decrease in activity will be observed. Therefore, a careful balance of these properties is essential in the design of potent this compound derivatives.

The following table summarizes the observed steric effects of substituents at different positions on the indole ring of related indole-2-carboxylate derivatives and their impact on biological activity.

| Position of Substitution | Nature of Substituent | Observed Effect on Activity | Reference |

| C3 | Large, bulky rings | Decreased inhibitory activity due to steric hindrance with key amino acid residues. | nih.gov |

| C3 | Long alkyl/aromatic branch | Improved interaction with hydrophobic pockets in the active site. | nih.gov |

| C4 | Indoleamine moiety | A 7'-fluoro-2'-carboxy-indoleamine substituent at the C4 position showed a pronounced increase in potency against IDO1 and TDO. | |

| C6 | Acetamido or ethylamino group | Favorable for increasing inhibitory activity, potentially through hydrogen bonding. |

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for providing insights into the molecular features that govern activity.

For indole derivatives, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities, such as selective COX-2 inhibition and antiamyloidogenic effects. ijpsr.commdpi.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological.

A typical 2D-QSAR study on indole derivatives as selective COX-2 inhibitors identified several key descriptors that contribute significantly to the biological activity. ijpsr.com The resulting models, often generated using multiple linear regression (MLR), can be represented by a linear equation of the form:

Biological Activity (e.g., pIC50) = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where 'c' represents the coefficients for each descriptor 'D'.

The statistical quality of a QSAR model is assessed by several parameters, including the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²). A high r² value indicates a good fit of the model to the training data, while high q² and pred_r² values suggest good robustness and predictive power for new compounds. ijpsr.comnih.gov

For instance, a 2D-QSAR model for a series of indole derivatives with COX-2 inhibitory activity yielded a model with an r² of 0.9382, a q² of 0.8557, and a pred_r² of 0.7443. ijpsr.com The descriptors in this model included alignment-independent and physicochemical parameters, such as negative potential surface area and the surface area of the most hydrophobic region, indicating the importance of both electronic and hydrophobic properties for activity. ijpsr.com

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal interaction with the target. These methods have been applied to N-arylsulfonyl-indole-2-carboxamide derivatives, yielding models with good predictive ability. mdpi.com

The following table presents a summary of descriptors and statistical parameters from a representative QSAR study on indole derivatives.

| Model Type | Key Descriptors | r² | q² | pred_r² | Biological Target | Reference |

| 2D-QSAR | T_2_O_0, T_2_N_7, -ve Potential Surface Area, SA Most Hydrophobic | 0.9382 | 0.8557 | 0.7443 | COX-2 | ijpsr.com |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | 0.979 | 0.709 | 0.932 | Fructose-1,6-bisphosphatase | mdpi.com |

| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields | 0.978 | 0.716 | 0.890 | Fructose-1,6-bisphosphatase | mdpi.com |

| 3D-QSAR | Hydrophobic/non-polar, electron-withdrawing, and hydrogen bond fields | - | 0.596 | 0.695 | Beta amyloid aggregation | mdpi.com |

These QSAR studies collectively underscore the importance of a balanced combination of electronic, hydrophobic, and steric properties for the biological activity of indole-based compounds, providing a valuable framework for the design of novel this compound derivatives with enhanced therapeutic potential.

Pharmacological and Biological Research Applications

Antiviral Agent Development

Derivatives of indole-2-carboxylate (B1230498) have demonstrated a broad spectrum of antiviral activities, and research is ongoing to explore their potential as therapeutic agents against various viral infections.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. nih.govmdpi.com These agents bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA. nih.gov The indole (B1671886) scaffold has been identified as a promising framework for the development of novel NNRTIs.

While direct studies on methyl 4-chloro-1H-indole-2-carboxylate as an NNRTI are not extensively documented in publicly available research, the potential is highlighted by the activity of closely related compounds. For instance, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel and potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. acs.org This finding suggests that the chloro-substituted indole-2-carboxamide core is a viable pharmacophore for NNRTI activity. Further research into derivatives, including the methyl ester, is warranted to explore this potential fully.

The antiviral research into indole-2-carboxylate derivatives extends beyond HIV to a broader range of both RNA and DNA viruses. A series of novel indole-2-carboxylate derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities. nih.govnih.gov These studies have shown that certain derivatives exhibit significant inhibitory effects against various viruses.

For example, some synthesized compounds demonstrated potent broad-spectrum antiviral activity, with specific derivatives showing notable activity against Influenza A virus (an RNA virus) and Coxsackie B3 virus (an RNA virus). nih.govnih.gov Structure-activity relationship (SAR) studies have indicated that substitutions at various positions on the indole ring can significantly influence the antiviral potency and spectrum. nih.govnih.gov While specific data on the 4-chloro substituted methyl ester in these broad-spectrum screens is not detailed, the general activity of the indole-2-carboxylate class of compounds makes it a subject of interest for further investigation against a panel of RNA and DNA viruses. nih.govnih.gov

A novel approach in HIV-1 inhibition involves the use of small molecules that mimic the CD4 receptor, the primary receptor for HIV-1 entry into host cells. These CD4-mimetic compounds (CD4mcs) bind to the highly conserved CD4-binding site on the viral envelope glycoprotein (B1211001) gp120. nih.govresearchgate.net This binding induces conformational changes in the envelope trimer, which can prematurely inactivate the virus and prevent it from fusing with the host cell membrane. nih.govresearchgate.net

Recent research has highlighted the potential of indole and indoline (B122111) derivatives as CD4mcs. nih.govresearchgate.netnih.gov These compounds can effectively inhibit HIV-1 entry and also sensitize infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.govresearchgate.net The rationale behind using indole derivatives in this strategy lies in their ability to fit into the Phe43 cavity of gp120, a key interaction site for CD4. nih.gov Structural studies have shown that the indoline core can achieve more favorable π-π stacking interactions within this pocket compared to other scaffolds. nih.govresearchgate.net While this compound has not been specifically identified as a CD4 mimic, the proven success of the broader indole class in this strategy suggests a potential avenue for future research and derivatization of this compound. nih.govresearchgate.netnih.gov

Anticancer and Antiproliferative Research

The indole scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives showing potent activity against a variety of cancer cell lines. Research into this compound and its analogues has focused on their cytotoxic effects and their ability to inhibit key signaling pathways involved in cancer progression.

The evaluation of a compound's ability to kill cancer cells is a fundamental step in anticancer drug discovery. Derivatives of this compound have been assessed for their cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in this regard.

Table 1: Cytotoxic Activity of Representative Indole Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HTB-26 (Breast Cancer) | 10 - 50 |

| Derivative A | PC-3 (Pancreatic Cancer) | 10 - 50 |

| Derivative A | HepG2 (Hepatocellular Carcinoma) | 10 - 50 |

Note: The data presented is for representative indole derivatives and not specifically for this compound. The IC50 values are indicative of the potential of the indole scaffold in cancer research. researchgate.net

The epidermal growth factor receptor (EGFR) and the BRAF kinase are critical components of signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Mutations in the genes encoding these proteins can lead to their constitutive activation, driving the growth of many human cancers. nih.gov Consequently, inhibitors of the EGFR and BRAF pathways are important therapeutic targets.

Research has shown that derivatives of 5-chloro-indole-2-carboxylate are potent dual inhibitors of both EGFR and the mutated BRAF^V600E^. nih.gov These compounds have demonstrated significant inhibitory activity in enzymatic assays, with some derivatives showing potency in the nanomolar range. nih.gov

For example, a series of 5-chloro-indole-2-carboxylate derivatives exhibited dual inhibitory effects on EGFR and BRAF^V600E^ with IC50 values of 32 nM and 45 nM, respectively. nih.gov The tables below present the inhibitory activities of some of these derivatives.

Table 2: EGFR Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | EGFR IC50 (nM) |

|---|---|

| Derivative 1 | 32 |

Note: The data is for 5-chloro-indole-2-carboxylate derivatives. nih.gov

Table 3: BRAF^V600E^ Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound | BRAF^V600E^ IC50 (nM) |

|---|---|

| Derivative 1 | 45 |

Note: The data is for 5-chloro-indole-2-carboxylate derivatives. nih.gov

These findings underscore the potential of the chloro-indole-2-carboxylate scaffold as a template for the design of potent anticancer agents targeting key oncogenic pathways. Further investigation into the specific activity of this compound is a logical next step in this line of research.

Modulation of Receptor Systems

A significant area of research for indole-2-carboxamides is their role as allosteric modulators of the Cannabinoid Receptor 1 (CB1). csic.esnih.gov Unlike orthosteric ligands that bind to the main agonist site, allosteric modulators bind to a topographically distinct site on the receptor. csic.es This interaction can alter the affinity and/or efficacy of the endogenous ligands. The indole-2-carboxamide scaffold has proven to be an excellent starting point for developing such modulators. nih.gov

Specifically, chloro-substituted indole-2-carboxamides have been identified as potent allosteric modulators. csic.esnih.gov For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d ) was found to be a potent positive allosteric modulator (PAM) that significantly increased the binding of orthosteric agonists, exhibiting a high binding cooperativity factor (α = 24.5). csic.es However, these compounds often display complex pharmacology, acting as PAMs for agonist binding while simultaneously behaving as negative allosteric modulators (NAMs) of agonist-induced G-protein signaling. csic.esmdpi.com This "biased signaling" presents a novel avenue for drug discovery, allowing for the fine-tuning of receptor activity to achieve therapeutic benefits while potentially avoiding the side effects associated with conventional agonists or antagonists. csic.esrsc.org

| Compound | Description | Binding Affinity (KB, nM) | Binding Cooperativity (α) | Functional Effect | Reference |

|---|---|---|---|---|---|

| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | Antagonism of agonist-induced GTPγS binding | nih.gov |

| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | Antagonism of agonist-induced G-protein coupling | csic.es |

| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | Not specified | Antagonism of agonist-induced G-protein coupling | csic.es |

The primary pharmacological target for many bioactive indole-2-carboxamides, the CB1 receptor, is a member of the G-protein coupled receptor (GPCR) superfamily. csic.esnih.gov GPCRs are the largest family of cell surface receptors and are crucial targets for a vast number of therapeutic drugs. nih.gov The interaction of this compound analogues with the CB1 receptor is a classic example of GPCR modulation.

The CB1 receptor preferentially signals through the Gi/o family of heterotrimeric G-proteins. csic.es Activation of this pathway typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. However, under certain conditions, the CB1 receptor can also couple to other G-proteins, such as Gs or Gq. csic.es As allosteric modulators, indole-2-carboxamides can influence which signaling pathways are activated by the receptor, leading to biased signaling. For instance, they can antagonize the canonical G-protein pathway while promoting β-arrestin-mediated signaling, which can trigger downstream effects like ERK phosphorylation. csic.es This ability to selectively modulate GPCR signaling pathways is a highly sought-after characteristic in modern drug design.

Anti-parasitic Agents

The indole scaffold is being explored for its potential in treating parasitic diseases. In the context of Chagas disease, caused by the protozoan Trypanosoma cruzi, a series of substituted 1H-indole-2-carboxamides were identified and optimized through phenotypic screening. The research aimed to develop new treatments, as the current options have significant drawbacks.

During the structure-activity relationship (SAR) exploration, various substituents were placed on the indole core. It was found that small, aliphatic, electron-donating groups at the 5'-position were favored for activity. Conversely, analogues containing electron-withdrawing groups (EWG), such as halogens (chloro or fluoro groups), were found to be inactive against the parasite, with a pEC50 < 4.2. This specific finding suggests that while the indole-2-carboxamide core is a valid starting point, derivatives like this compound may not be suitable candidates for anti-T. cruzi agents due to the deactivating effect of the halogen substituent in this particular biological context.

Other Therapeutic Potentials and Pharmacological Targets

Beyond the applications detailed above, the chloro-indole-2-carboxylate framework has shown potential in other therapeutic areas. One notable example is the development of new agents against tuberculosis (TB). The rise of drug-resistant TB strains necessitates the discovery of novel antitubercular compounds. Indole-2-carboxamides have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3) transporter. In a study designing new analogues, it was discovered that substituting the indole core with halogens could significantly enhance activity. A compound featuring 4,6-dichloro substituents on the indole ring exhibited nearly a three-fold increase in activity compared to its dimethyl-substituted counterpart, with a Minimum Inhibitory Concentration (MIC) of 0.32 μM against the H37Rv M. tb strain.

This demonstrates that chloro-substitution on the indole ring can be highly beneficial for certain biological activities, highlighting the versatility of this chemical scaffold in targeting a range of pharmacological objectives.

Anti-inflammatory and Antioxidant Properties

Indole derivatives are recognized for their potential to modulate inflammatory pathways and combat oxidative stress. While specific studies on the anti-inflammatory and antioxidant properties of this compound are not extensively documented in publicly available research, the broader class of indole-containing compounds has shown significant promise in these areas. The anti-inflammatory effects of many indole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. For instance, Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core structure.

The antioxidant activity of indole derivatives is often linked to the ability of the indole nitrogen to donate a hydrogen atom, thereby neutralizing free radicals. The substitution pattern on the indole ring plays a crucial role in modulating this activity. Electron-donating groups can enhance the antioxidant potential, while electron-withdrawing groups may have the opposite effect. The antioxidant capacity of such compounds is frequently evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on various indole derivatives have demonstrated their ability to scavenge free radicals, suggesting that this compound may also possess similar properties, though specific experimental data is needed for confirmation.

Antitubercular and Antimicrobial Activities

The indole-2-carboxamide scaffold has emerged as a particularly promising framework for the development of new antitubercular agents. Research has shown that derivatives with halogen substitutions on the indole ring can exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The lipophilicity conferred by halogen atoms can be crucial for the compound's ability to penetrate the mycobacterially cell wall.

Several studies have investigated the structure-activity relationships of indole-2-carboxamides. For example, the replacement of methyl groups with halogens like chlorine has been shown to enhance metabolic stability and antitubercular potency. A dichloro-substituted indole core in one series of compounds demonstrated a significant increase in activity against the H37Rv strain of M. tuberculosis. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of the mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for mycolic acid translocation and cell wall synthesis. acs.org

The broader antimicrobial potential of indole derivatives has also been a subject of investigation. Studies on various substituted methyl indole-2-carboxylates have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The specific substitutions on the indole ring and the nature of the ester or amide group at the 2-position are critical determinants of the antimicrobial spectrum and potency.